molecular formula C13H16BNO4 B1592225 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid CAS No. 317830-84-5

1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid

Cat. No.: B1592225
CAS No.: 317830-84-5
M. Wt: 261.08 g/mol
InChI Key: LMSHKSBYXDUUBM-UHFFFAOYSA-N
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Description

1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid is a useful research compound. Its molecular formula is C13H16BNO4 and its molecular weight is 261.08 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that the tert-butyloxycarbonyl (boc) group is commonly used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amines in biological systems.

Mode of Action

The 1-BOC-INDOLE-5-BORONIC ACID compound likely interacts with its targets through the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the formation of a protective layer around the amine, preventing it from reacting with other substances in the environment.

Biochemical Pathways

The boc group is known to play a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved . Therefore, it can be inferred that this compound might influence the biochemical pathways involving amino functions.

Pharmacokinetics

It’s known that boc-protected amino acids are miscible in acetonitrile, methanol, dimethylformamide (dmf) and dimethyl sulfoxide (dmso), partially miscible in water, but immiscible in diethyl ether, ethyl acetate and hexane . These properties might influence the compound’s bioavailability.

Result of Action

It’s known that the boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound might induce changes in the chemical environment of the cell.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-BOC-INDOLE-5-BORONIC ACID. For instance, the Boc group can be cleaved by mild acidolysis , suggesting that the compound’s action might be influenced by the acidity of the environment. Moreover, the compound’s stability might be affected by temperature, as certain deprotection methods for the Boc group are temperature-dependent .

Biological Activity

1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid (Boc-indole-5-B(OH)2) is a boronic acid derivative of indole, recognized for its potential biological activities. The compound features a tert-butoxycarbonyl (Boc) protective group, which plays a crucial role in its reactivity and application in organic synthesis, particularly in the development of pharmaceuticals. This article delves into the biological activities associated with this compound, highlighting its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C13H16BNO4
  • Molecular Weight : 261.08 g/mol

The presence of the boronic acid functional group allows for unique interactions with biological targets, while the indole structure is associated with various pharmacological properties.

Biological Activities

This compound has been studied for its potential in several biological areas:

1. Antitumor Activity

Research indicates that indole derivatives exhibit significant antitumor properties. Studies have shown that Boc-indole-5-B(OH)2 can be utilized in the synthesis of indole-based antitumor agents through Suzuki-Miyaura cross-coupling reactions. This method facilitates the formation of carbon-carbon bonds essential for constructing complex structures with therapeutic potential .

2. Inhibitory Effects on Biological Targets

The compound has been investigated for its inhibitory effects on various enzymes and receptors:

  • Proteasome Inhibition : Some studies suggest that boronic acids can act as selective inhibitors of proteasome activity, impacting cancer cell proliferation .
  • Kinase Inhibition : Indole derivatives have shown promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation .

The mechanism through which this compound exerts its biological effects primarily involves:

  • Binding Affinity : The boronic acid moiety enhances binding to target proteins, facilitating interactions that can lead to inhibition or modulation of enzymatic activity.
  • Structural Modifications : The Boc group allows selective removal during synthesis, enabling further functionalization that can enhance biological activity .

Research Findings and Case Studies

Several studies have documented the efficacy of Boc-indole-5-B(OH)2 in various applications:

StudyFindings
Antitumor Agents Synthesis Demonstrated successful incorporation into drug candidates showing effective cytotoxicity against cancer cell lines.
Kinase Inhibitor Development Identified as a lead compound in developing selective CDK inhibitors with low micromolar activity .
Bioconjugation Applications Utilized in bioconjugation processes to enhance drug delivery systems by attaching biomolecules to surfaces .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:
1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially in developing novel anticancer agents. Its ability to participate in cross-coupling reactions allows for the construction of complex molecular architectures that are essential in drug discovery .

Case Study:
A study demonstrated the use of this compound in synthesizing indolylbenzothiadiazoles, which exhibit promising biological activities. The incorporation of the boronic acid functionality facilitated the formation of these derivatives through palladium-catalyzed coupling reactions, showcasing its utility in generating bioactive compounds .

Organic Synthesis

Cross-Coupling Reactions:
This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, where it couples with various electrophiles to form biaryl compounds. This reaction is vital for creating complex organic molecules efficiently, which is a cornerstone of modern organic synthesis .

Data Table: Cross-Coupling Reaction Yields

ElectrophileReaction Yield (%)
Aryl Chloride85
Aryl Bromide90
Vinyl Halide75
Heteroaryl Compound80

Bioconjugation

Targeted Drug Delivery:
The compound's unique structure allows it to be employed in bioconjugation processes, facilitating the attachment of therapeutic agents to biomolecules. This enhances targeted delivery systems, improving the efficacy of treatments while minimizing side effects .

Example Application:
In a recent study, researchers successfully conjugated anticancer drugs to antibodies using this boronic acid derivative, demonstrating improved specificity and reduced off-target effects in cancer therapy .

Research in Catalysis

Catalytic Systems Development:
this compound plays a role in developing new catalytic systems that enhance reaction efficiency and selectivity. Its boronic acid functionality can stabilize reaction intermediates and facilitate various catalytic processes .

Analytical Chemistry

Detection and Quantification:
This compound is also utilized in analytical chemistry for developing methods to detect and quantify other compounds. Its boronic acid group can form reversible complexes with diols, making it useful for sensor development and quality control applications .

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-8,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSHKSBYXDUUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593251
Record name [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317830-84-5
Record name [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-Boc-indole-5-boronic acid pinacol ester (172 mg, 0.500 mmol, 1.00 equiv) in acetone/H2O (5.0 mL/5.0 mL) at 23° C. was added NH4OAc (193 mg, 2.50 mmol, 5.00 equiv) and NaIO4 (535 mg, 2.00 mmol, 4.00 equiv). After stirring for 24 hr at 23° C., the reaction mixture was concentrated in vacuo to remove acetone. To the residual solution was added EtOAc (5 mL) and the phases were separated. The aqueous phase was extracted with EtOAc (2×5 mL). The combined organic phases are washed with brine (10 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica gel eluting with hexanes/EtOAc 1:1 (v/v) to afford 70.0 mg of the title compound as a colorless solid (54% yield).
Quantity
172 mg
Type
reactant
Reaction Step One
[Compound]
Name
NH4OAc
Quantity
193 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
535 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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